3-(5-Chlorothiophen-3-yl)propanoic acid

Description

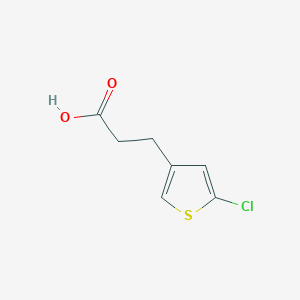

3-(5-Chlorothiophen-3-yl)propanoic acid is a chlorinated aromatic carboxylic acid derivative characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a propanoic acid chain at the 3-position.

Properties

Molecular Formula |

C7H7ClO2S |

|---|---|

Molecular Weight |

190.65 g/mol |

IUPAC Name |

3-(5-chlorothiophen-3-yl)propanoic acid |

InChI |

InChI=1S/C7H7ClO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) |

InChI Key |

BYHQUADDJUYNHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1CCC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-3-yl)propanoic acid typically involves the chlorination of thiophene followed by a series of reactions to introduce the propanoic acid moiety. One common method includes the following steps:

Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chlorothiophene.

Grignard Reaction: The 5-chlorothiophene is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding Grignard reagent.

Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxyl group, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chlorothiophen-3-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic Acid

- Molecular Formula: C₁₀H₈ClNO₂S

- Key Features : Incorporates a benzothiazole ring system, which introduces sulfur and nitrogen heteroatoms. This modification enhances electronic delocalization and may influence binding to biological targets.

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid

- Molecular Formula : C₁₀H₈ClF₃O₂

- Key Features : Contains a trifluoromethyl (-CF₃) group, which increases lipophilicity and metabolic resistance. The chlorine and CF₃ groups create a sterically hindered aromatic system.

- Physicochemical Properties : Higher molar mass (252.62 g/mol) compared to the thiophene-based analog due to fluorine content .

3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid

- Molecular Formula : C₉H₈Cl₂O₃

- Key Features : Features two chlorine atoms and a hydroxyl group on the phenyl ring. The hydroxyl group enables hydrogen bonding, influencing solubility and receptor interactions.

- Biological Activity : Demonstrates selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL) .

Heterocyclic Propanoic Acid Derivatives

3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic Acid

- Molecular Formula : C₁₁H₉ClN₂O₃

- Key Features : Combines an oxadiazole ring (a bioisostere for ester or amide groups) with a chlorophenyl moiety. Oxadiazoles are associated with improved pharmacokinetic profiles.

- Synthetic Relevance : Often explored as intermediates in drug discovery for anti-inflammatory and analgesic applications .

3-(2-Oxo-2H-pyran-6-yl)propanoic Acid

- Molecular Formula : C₈H₈O₄

- Key Features : Contains a pyran ring, which introduces oxygen atoms and a ketone functional group.

- Biological Activity : Exhibits moderate antifungal activity against Aspergillus niger (MIC: 32 µg/mL) but weak activity against Candida albicans .

Functional Group Modifications

Methyl and Ethyl Esters of 3-(Methylthio)propanoic Acid

- Examples: 3-(Methylthio)propanoic acid methyl ester 3-(Methylthio)propanoic acid ethyl ester

- Key Features: Esterification of the carboxylic acid group reduces polarity, enhancing volatility. These compounds are significant aroma contributors in pineapples, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapples .

Amide Derivatives

- Example: 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides

- Biological Activity : Display analgesic activity comparable to aspirin in acetic acid-induced writhing tests. Derivatives with electron-withdrawing substituents show enhanced efficacy .

Data Tables

Table 2. Aroma Compound Concentrations in Pineapple Varieties

Key Findings and Implications

Chlorine Substitution: Chlorine atoms enhance antimicrobial activity by increasing electrophilicity and membrane permeability, as seen in 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid .

Heterocyclic Systems: Benzothiazole and oxadiazole rings improve metabolic stability and target selectivity, though specific biological data for 3-(5-chlorothiophen-3-yl)propanoic acid analogs remain underexplored .

Functional Group Effects : Esterification and amidation modulate bioavailability and volatility, critical for both pharmaceutical and flavor chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.